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Compound of Interest

Compound Name: 2-Phenoxyethyl isobutyrate

CAS No.: 103-60-6

Cat. No.: B122394

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenoxyethyl isobutyrate, a compound of interest in various chemical and pharmaceutical

research fields. This document presents key quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a structured format,

alongside detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Phenoxyethyl isobutyrate,

providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not explicitly

found in search

results

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm) Assignment

Data not explicitly found in search results

Note: While general references to NMR data were found, specific, quantitative peak

assignments were not available in the initial search results. The table structure is provided for

when such data is obtained.

Infrared (IR) Spectroscopy
The following prominent peaks were identified from Attenuated Total Reflectance (ATR) FT-IR

spectroscopy.

Wavenumber (cm⁻¹) Interpretation

Specific peak data not available C=O (Ester) Stretch

Specific peak data not available C-O (Ester) Stretch

Specific peak data not available C-O (Ether) Stretch

Specific peak data not available Aromatic C-H Stretch

Specific peak data not available Aliphatic C-H Stretch

Specific peak data not available Aromatic C=C Bending

Source: Bio-Rad Laboratories, Inc.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122394?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
The mass spectrum of 2-Phenoxyethyl isobutyrate was obtained via Electron Ionization (EI).

m/z Relative Intensity (%) Fragment

115.0 99.99 [C₇H₇O]⁺

43.0 68.82 [C₃H₇]⁺

77.0 21.06 [C₆H₅]⁺

71.0 13.89 [C₄H₇O]⁺

39.0 11.28 [C₃H₃]⁺

Source: Human Metabolome Database (HMDB), NIST Mass Spectrometry Data Center[1][2]

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 2-Phenoxyethyl isobutyrate.

Methodology:

Sample Preparation: A sample of 2-Phenoxyethyl isobutyrate (typically 5-25 mg) is

dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. The concentration is adjusted to ensure a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe can be used for enhanced sensitivity.

¹H NMR Acquisition:

A standard one-pulse sequence is typically used.
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Parameters such as the spectral width, number of scans, relaxation delay, and pulse width

are optimized for the specific instrument and sample.

The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the

frequency-domain spectrum.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and

enhance sensitivity.

A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing: The raw data is processed using appropriate software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-Phenoxyethyl isobutyrate.

Methodology:

Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount

of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide)[3]. No further sample preparation is typically required.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is first collected.

The sample is then placed on the crystal, and the sample spectrum is acquired.

The instrument measures the absorbance of infrared radiation by the sample at different

wavenumbers.
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Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the

sample spectrum by the instrument's software.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Phenoxyethyl
isobutyrate.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas

Chromatography (GC) system for separation and purification before analysis.

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In this

process, the sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing them to lose an electron and form a molecular ion (M⁺) and various

fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or

magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Processing: The resulting data is presented as a mass spectrum, which is a plot of

relative ion intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Phenoxyethyl isobutyrate.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Chemical Compound
(2-Phenoxyethyl isobutyrate)

Dissolution / Dilution
(for NMR, IR) or Vaporization (for MS)

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

Fourier Transform
Phase & Baseline Correction Background Subtraction Signal Processing

Library Matching

Chemical Shift & Coupling
-> Structure Elucidation

Peak Position & Intensity
-> Functional Group ID

Molecular Ion & Fragmentation
-> MW & Structural Fragments

Comprehensive
Spectroscopic Profile

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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